molecular formula C21H26N2O5S2 B12288006 ZofenoprilatN-EthylSuccinimide

ZofenoprilatN-EthylSuccinimide

Cat. No.: B12288006
M. Wt: 450.6 g/mol
InChI Key: LBNKOWANPJZWMF-UHFFFAOYSA-N
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Description

ZofenoprilatN-EthylSuccinimide is a derivative of Zofenoprilat, an active metabolite of the prodrug Zofenopril. Zofenoprilat is known for its potent angiotensin-converting enzyme (ACE) inhibitory activity, which is utilized in the treatment of hypertension and heart failure . The compound this compound retains the core structure of Zofenoprilat but includes an N-ethyl succinimide moiety, potentially altering its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ZofenoprilatN-EthylSuccinimide typically involves the derivatization of Zofenoprilat. One common method includes the reaction of Zofenoprilat with N-ethyl succinimide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

ZofenoprilatN-EthylSuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ZofenoprilatN-EthylSuccinimide has diverse applications in scientific research:

Mechanism of Action

ZofenoprilatN-EthylSuccinimide exerts its effects primarily through the inhibition of ACE. This enzyme converts angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound also exhibits antioxidant properties, which contribute to its cardioprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ZofenoprilatN-EthylSuccinimide is unique due to its N-ethyl succinimide moiety, which may enhance its stability and bioavailability compared to Zofenoprilat. This modification could potentially lead to improved therapeutic outcomes in the treatment of hypertension and heart failure .

Properties

Molecular Formula

C21H26N2O5S2

Molecular Weight

450.6 g/mol

IUPAC Name

1-[3-(1-ethyl-2,5-dioxopyrrolidin-3-yl)sulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H26N2O5S2/c1-3-22-18(24)10-17(20(22)26)29-12-13(2)19(25)23-11-15(9-16(23)21(27)28)30-14-7-5-4-6-8-14/h4-8,13,15-17H,3,9-12H2,1-2H3,(H,27,28)

InChI Key

LBNKOWANPJZWMF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)SCC(C)C(=O)N2CC(CC2C(=O)O)SC3=CC=CC=C3

Origin of Product

United States

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